molecular formula C23H30N2 B287902 N-mesityl-N-[3-(mesitylimino)-1-methylbutylidene]amine

N-mesityl-N-[3-(mesitylimino)-1-methylbutylidene]amine

Cat. No. B287902
M. Wt: 334.5 g/mol
InChI Key: BQPOGAGYMSGBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-mesityl-N-[3-(mesitylimino)-1-methylbutylidene]amine, also known as Mes-Imine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a ligand that can form complexes with various metal ions, making it useful in the synthesis of new materials and in catalysis. In

Mechanism of Action

The mechanism of action of N-mesityl-N-[3-(mesitylimino)-1-methylbutylidene]amine is not fully understood, but it is believed to involve the formation of complexes with metal ions. These complexes can then interact with other molecules, leading to changes in their chemical properties. The ability of N-mesityl-N-[3-(mesitylimino)-1-methylbutylidene]amine to form complexes with multiple metal ions makes it a versatile ligand for scientific research.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-mesityl-N-[3-(mesitylimino)-1-methylbutylidene]amine, as it is primarily used in scientific research settings. However, some studies have suggested that N-mesityl-N-[3-(mesitylimino)-1-methylbutylidene]amine may have potential applications in the treatment of certain diseases, such as cancer. This is due to its ability to form complexes with metal ions that have been shown to have anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-mesityl-N-[3-(mesitylimino)-1-methylbutylidene]amine is its ability to form complexes with multiple metal ions, making it a versatile ligand for scientific research. Additionally, the synthesis method for N-mesityl-N-[3-(mesitylimino)-1-methylbutylidene]amine is relatively simple and yields high quantities of the compound. However, there are also limitations to its use in lab experiments. For example, N-mesityl-N-[3-(mesitylimino)-1-methylbutylidene]amine can be unstable in certain conditions, such as in the presence of water or acidic environments. Additionally, the formation of complexes with metal ions can be affected by the pH and concentration of the solution, which can make it difficult to control the reaction.

Future Directions

There are many potential future directions for research on N-mesityl-N-[3-(mesitylimino)-1-methylbutylidene]amine. One area of interest is in the development of new catalysts for chemical reactions, as N-mesityl-N-[3-(mesitylimino)-1-methylbutylidene]amine has shown promise in this area. Additionally, there is potential for the use of N-mesityl-N-[3-(mesitylimino)-1-methylbutylidene]amine in the synthesis of new materials, such as MOFs, with unique properties. Further research is also needed to fully understand the mechanism of action of N-mesityl-N-[3-(mesitylimino)-1-methylbutylidene]amine and its potential applications in the treatment of diseases.

Synthesis Methods

The synthesis of N-mesityl-N-[3-(mesitylimino)-1-methylbutylidene]amine involves the reaction of mesitylamine and 3-(mesitylimino)-1-methylbutylidene in the presence of a catalyst. The reaction proceeds through a condensation reaction, forming a Schiff base. The resulting compound is then purified using column chromatography or recrystallization. The yield of the reaction is typically high, making this method a useful way to produce large quantities of N-mesityl-N-[3-(mesitylimino)-1-methylbutylidene]amine for research purposes.

Scientific Research Applications

N-mesityl-N-[3-(mesitylimino)-1-methylbutylidene]amine has been widely used in scientific research due to its ability to form complexes with various metal ions. These complexes have been studied for their potential applications in catalysis, as well as in the synthesis of new materials. N-mesityl-N-[3-(mesitylimino)-1-methylbutylidene]amine has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation, drug delivery, and catalysis.

properties

Product Name

N-mesityl-N-[3-(mesitylimino)-1-methylbutylidene]amine

Molecular Formula

C23H30N2

Molecular Weight

334.5 g/mol

IUPAC Name

2-N,4-N-bis(2,4,6-trimethylphenyl)pentane-2,4-diimine

InChI

InChI=1S/C23H30N2/c1-14-9-16(3)22(17(4)10-14)24-20(7)13-21(8)25-23-18(5)11-15(2)12-19(23)6/h9-12H,13H2,1-8H3

InChI Key

BQPOGAGYMSGBNZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N=C(C)CC(=NC2=C(C=C(C=C2C)C)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C(C)CC(=NC2=C(C=C(C=C2C)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.